3-Cyclobutyl-1-ethyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-Cyclobutyl-1-ethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-1-ethyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . The reaction conditions often require the use of catalysts such as copper or silver salts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of solvents, temperature control, and purification methods are critical factors in achieving efficient industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutyl-1-ethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, hydrogen peroxide, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic systems .
Scientific Research Applications
3-Cyclobutyl-1-ethyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Cyclobutyl-1-ethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid: Similar in structure but with a methyl group instead of an ethyl group.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Contains a difluoromethyl group, used in the synthesis of fungicides.
Uniqueness
3-Cyclobutyl-1-ethyl-1H-pyrazole-4-carboxylic acid is unique due to its specific cyclobutyl and ethyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-cyclobutyl-1-ethylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-2-12-6-8(10(13)14)9(11-12)7-4-3-5-7/h6-7H,2-5H2,1H3,(H,13,14) |
InChI Key |
KJBJQGVNIIGTAE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C2CCC2)C(=O)O |
Origin of Product |
United States |
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